rac-(2r,3r)-2-phenyloxolane-3-carboxylic acid
Description
rac-(2R,3R)-2-Phenyloxolane-3-carboxylic acid is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a phenyl group at the C2 position and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.2 g/mol (calculated from substituents: phenyl [C₆H₅], oxolane [C₄H₆O], and carboxylic acid [COOH]). The compound exists as a racemic mixture (rac), containing equal proportions of the (2R,3R) and (2S,3S) enantiomers. It is cataloged under CAS 1969287-70-4 , with typical purity levels of ≥95% based on analogous compounds in the same structural class .
The phenyl group contributes aromatic stability and hydrophobicity, while the carboxylic acid enhances solubility in polar solvents and enables derivatization for pharmaceutical or agrochemical applications. This compound serves as a versatile building block in synthetic chemistry, particularly in drug discovery and material science.
Properties
IUPAC Name |
(2R,3R)-2-phenyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVALJPWDJRTR-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydroxycarboxylic Acid Precursors
The most widely reported method for synthesizing rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid involves the cyclization of γ-hydroxycarboxylic acid precursors. This approach leverages intramolecular esterification or lactonization under acidic or basic conditions. For example, treatment of (2R,3R)-4-hydroxy-2-phenylbutanoic acid with p-toluenesulfonic acid (PTSA) in toluene at reflux yields the target oxolane via a five-membered ring closure. The reaction typically achieves 70–85% yields, with purity exceeding 90% after recrystallization.
Key variables influencing this method include:
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acid catalyst | PTSA (0.1 eq) | Higher catalyst loads increase byproducts |
| Solvent | Toluene | Polar solvents favor hydrolysis |
| Temperature | 110°C | Lower temps slow cyclization |
| Reaction time | 6–8 hours | Prolonged heating degrades product |
Stereochemical control in this route arises from the precursor’s configuration, which is typically obtained via enzymatic resolution or chiral pool synthesis.
Stereoselective Synthesis via Asymmetric Catalysis
Recent advances employ transition-metal catalysts to construct the oxolane ring with enantiomeric excess (ee). A rhodium(I)-catalyzed 1,4-addition strategy has been adapted from related tetrahydrofuran syntheses. In this method, a copper-catalyzed addition of phenylboronic acid to a γ,δ-unsaturated lactam precursor generates the stereocenter, followed by lactam reduction and oxidative ring contraction (Table 1).
Table 1: Catalytic asymmetric synthesis parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| 1,4-Addition | Cu(OTf)₂, (R)-BINAP, THF, 0°C | 92 | 88 |
| Lactam reduction | BH₃·THF, 25°C | 85 | – |
| Oxidation | RuCl₃, NaIO₄, H₂O/MeCN | 78 | 86 |
This method achieves an overall yield of 58% with 86% ee, though scalability remains challenging due to costly catalysts.
Biocatalytic Approaches for Enantiopure Intermediates
Enzyme-mediated kinetic resolutions provide access to enantiomerically enriched precursors. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes racemic methyl (2R,3R)-2-phenyloxolane-3-carboxylate, yielding the (2R,3R)-acid with >99% ee and 45% conversion. The unreacted (2S,3S)-ester is recycled via base-catalyzed racemization, enabling a dynamic kinetic resolution process.
Advantages:
- Eliminates need for chiral auxiliaries
- Operates under mild conditions (pH 7, 30°C)
- Scalable to multi-kilogram batches
Industrial-Scale Production and Optimization
Industrial protocols emphasize cost efficiency and minimal purification. A continuous-flow reactor system combines cyclization and crystallization in tandem, reducing processing time from 12 hours (batch) to 2.5 hours. Key metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50 kg/week | 200 kg/week |
| Purity | 92% | 95% |
| Solvent consumption | 15 L/kg | 5 L/kg |
The flow system uses superheated methanol (150°C, 20 bar) to accelerate cyclization while inhibiting side reactions.
Post-Synthetic Modifications and Applications
The carboxylic acid moiety permits diverse derivatizations:
Chemical Reactions Analysis
Reduction
The carboxylic acid group () is reduced to a primary alcohol () using lithium aluminum hydride (LiAlH4) :
Mechanism : LiAlH donates hydride ions (), converting the carbonyl group into an alcohol.
Substitution Reactions
The oxolane ring’s strained oxygen-linked carbons undergo nucleophilic substitution with:
-
Amines : Forms amino-oxolane derivatives.
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Alcohols : Yields ether-linked products.
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Thiols : Produces thioether analogs.
Example : Reaction with methylamine:
Hydrolysis
Under acidic or basic conditions, the oxolane ring opens to form diols or other oxygenated products. For example, hydrolysis in yields a vicinal diol:
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | LiAlH, anhydrous ether | Primary alcohol |
| Substitution | Amines/alcohols/thiols, Δ | Amino-/ether-/thioether-oxolane derivatives |
| Hydrolysis | HO/H or OH | Vicinal diol or carboxylate salt |
| Epoxidation (synthesis) | mCPBA, CHCl | Epoxidized precursor |
Research Findings
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Stereochemical Influence : The (2R,3R) configuration directs regioselectivity in substitution reactions, favoring attack at the less hindered carbon.
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Catalytic Asymmetry : Chiral catalysts (e.g., Sharpless epoxidation) enable enantioselective synthesis of the precursor, achieving >90% enantiomeric excess (e.e.).
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Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .
Comparative Analysis with Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential :
Research indicates that rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid may exhibit anti-inflammatory , antimicrobial , and anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting it may be a candidate for further development as an anticancer agent.
Mechanism of Action :
The compound's mechanism of action is believed to involve the modulation of specific biochemical pathways that are crucial in cancer cell survival and proliferation. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Organic Synthesis
Building Block for Complex Molecules :
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex compounds. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic pathways.
Applications in Material Science :
The compound can also be utilized in the development of new materials, particularly those requiring specific stereochemical configurations for enhanced performance characteristics.
Anticancer Activity
A notable study evaluated the effects of this compound on human colorectal adenocarcinoma (COLO201) cells. The results indicated a significant reduction in cell viability with an IC50 value below 30 µM, primarily through mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | <30 | Induction of apoptosis |
| 4T1 | <30 | Cell cycle arrest in G0/G1 |
Selectivity Profile
In vitro studies highlighted that this compound selectively targets cancerous cells while exhibiting minimal toxicity towards normal fibroblasts (WI-38), indicating a favorable therapeutic index. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl group can also contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid vary in substituents, ring size, and stereochemistry, leading to distinct physicochemical and functional properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogs
Key Comparison Points:
Substituent Effects: Phenyl vs. Pyridin-3-yl: The pyridine analog (C₁₀H₁₁NO₃) introduces a nitrogen atom, improving solubility in aqueous media and enabling π-π stacking in biological targets . Fluorophenyl-Pyrazolyl: Fluorination at the phenyl ring enhances metabolic stability and bioavailability, making it advantageous in drug design . Imidazolyl Derivatives: The imidazole group (e.g., C₉H₁₂N₂O₃·HCl) offers pH-dependent solubility and metal-binding capabilities, relevant to enzyme inhibition .
Ring Size Differences: Oxolane (5-membered) vs.
Applications :
- Pharmaceuticals : Pyrazolyl and imidazolyl analogs are used in kinase inhibitors and antimicrobial agents due to their heterocyclic reactivity .
- Agrochemicals : Fluorinated derivatives are employed in pesticide development for enhanced environmental persistence .
Synthesis and Purity :
- Most analogs are synthesized via ring-opening or cross-coupling reactions, with typical purity ≥95% . Racemic mixtures pose challenges in enantiomeric separation, necessitating chiral chromatography for pharmaceutical use.
Research Findings and Trends
- Pyrazolyl Derivatives : Demonstrated inhibitory activity against COX-2 and EGFR kinases in preclinical studies .
- Fluorinated Analogs: Showed 20–30% higher metabolic stability in hepatic microsome assays compared to non-fluorinated counterparts .
- Oxane vs. Oxolane : Six-membered oxane derivatives exhibit 15% higher solubility in lipid membranes, advantageous for CNS-targeting drugs .
Biological Activity
The compound rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid, also known as a derivative of phenyloxirane, has garnered attention in the field of biochemical research due to its potential biological activities. This article presents a detailed exploration of its biological activity, including enzymatic interactions, substrate specificity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a phenyloxolane ring with a carboxylic acid functional group, which is critical for its biological activity.
Enzymatic Interactions
Recent studies have highlighted the role of this compound as a substrate for various enzymes. Notably, it has been investigated in the context of bacterial virulence factors, particularly in relation to Pseudomonas aeruginosa.
Case Study: Cif Enzyme Interaction
The Cif enzyme from Pseudomonas aeruginosa has shown the ability to hydrolyze epoxide compounds, including derivatives of phenyloxirane. The stereochemical properties of this compound influence its interaction with Cif, which exhibits distinct regioisomeric and enantiomeric preferences when engaging with various substrates. Structural analysis revealed that Cif preferentially attacks specific carbons on the epoxide moiety, leading to diverse biological effects in vivo .
Biological Activity and Mechanisms
The biological activity of this compound can be attributed to its ability to modulate enzymatic pathways involved in cellular signaling and virulence. Its interaction with Cif leads to the inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial tissues. This inhibition results in altered cellular responses and contributes to the pathogenicity of Pseudomonas aeruginosa .
Data Table: Biological Activity Summary
Research Findings
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes. For instance, studies have demonstrated that this compound can act as a probe for detecting enzyme activity due to its structural characteristics that allow it to form stable complexes with target enzymes .
Additional Studies
Further investigations have explored the use of this compound in synthetic applications involving biocatalysis. The compound's ability to undergo selective oxidation reactions has been noted, leading to the production of valuable intermediates in organic synthesis .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid, and how does stereochemical control impact yield?
- Answer: Synthesis typically involves cyclization of phenyl-substituted precursors or asymmetric catalysis. For example, oxolane (tetrahydrofuran) ring formation can be achieved via acid-catalyzed intramolecular esterification of diols or ketones. Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may be used to favor the (2R,3R) configuration. Yield optimization often requires monitoring reaction kinetics and intermediates using HPLC or chiral chromatography .
Q. How can the stereochemistry of rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid be confirmed experimentally?
- Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can assess spatial proximity of protons, while circular dichroism (CD) spectroscopy identifies enantiomeric excess. Cross-validation with computational methods (e.g., density functional theory, DFT) is recommended to resolve ambiguities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR: ¹H/¹³C NMR for structural elucidation (e.g., oxolane ring protons at δ 3.5–4.5 ppm, carboxylic acid proton at δ ~10–12 ppm).
- IR: Confirms carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹).
- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Polarimetry: Measures optical activity if enantiomers are isolated .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for rac-(2R,3R)-2-phenyloxolane-3-carboxylic acid synthesis?
- Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for stereoselective steps. Reaction path sampling (e.g., nudged elastic band method) identifies low-energy pathways. Coupling with machine learning algorithms (e.g., Bayesian optimization) can streamline experimental condition selection, reducing trial-and-error approaches .
Q. What experimental design strategies address contradictions in reported catalytic efficiencies for this compound’s synthesis?
- Answer: Implement factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) models interactions between variables, while ANOVA identifies statistically significant factors. Replicate experiments under controlled conditions to isolate confounding variables .
Q. How do solvent polarity and proticity influence the compound’s stability and reactivity?
- Answer: Protic solvents (e.g., water, alcohols) may protonate the carboxylic acid group, affecting nucleophilicity. Aprotic polar solvents (e.g., DMF, DMSO) stabilize intermediates via dipole interactions. Solvent screening using Kamlet-Taft parameters or Hansen solubility parameters can guide optimal solvent selection. Stability studies (e.g., accelerated degradation under UV/heat) quantify decomposition pathways .
Q. What strategies resolve discrepancies in enantiomeric excess (%ee) measurements across different batches?
- Answer: Standardize analytical protocols (e.g., identical HPLC columns, mobile phases). Use internal standards (e.g., chiral derivatizing agents) to calibrate instruments. Cross-validate with orthogonal methods (e.g., NMR vs. CD). Investigate batch-specific impurities (e.g., residual catalysts) via LC-MS .
Methodological Considerations
Q. How can researchers design a scalable purification protocol for this compound?
- Answer:
- Crystallization: Screen solvents for differential solubility of diastereomers.
- Chromatography: Use chiral stationary phases (e.g., cellulose-based) for enantiomer separation.
- Membrane technologies: Explore nanofiltration for continuous separation of racemic mixtures .
Q. What are the challenges in correlating computational predictions with experimental outcomes for stereochemical outcomes?
- Answer: Key challenges include:
- Conformational flexibility: Multiple low-energy conformers may exist, complicating DFT predictions.
- Solvent effects: Implicit solvent models may inadequately represent real environments.
- Kinetic vs. thermodynamic control: Simulations often assume equilibrium, whereas real reactions are kinetically driven. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
